palladium(II) pivalate
Description
Overview of Palladium(II) Carboxylate Complexes in Catalysis
Palladium(II) carboxylates, as a class of compounds, are mainstays in transition metal catalysis. rsc.org Perhaps the most well-known member is palladium(II) acetate (B1210297), Pd(OAc)₂, which has a long history of application in a vast array of chemical transformations. rsc.orgosi.lv These complexes are prized for their ability to catalyze a variety of reactions, including cross-coupling reactions, C-H activation, and cyclization reactions. sigmaaldrich.com The carboxylate ligands in these complexes play a crucial role, influencing the catalyst's solubility, stability, and reactivity. In many catalytic cycles, the carboxylate ligand is directly involved in key steps, such as the concerted metalation-deprotonation (CMD) pathway for C-H bond activation. rsc.orgrsc.org The general utility of palladium(II) carboxylates lies in their capacity to facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov
Significance of Pivalate (B1233124) Ligands in Palladium Chemistry
The introduction of pivalate (trimethylacetate) ligands to the palladium center imparts distinct and advantageous characteristics to the resulting complex. The bulky tert-butyl groups of the pivalate ligands create a sterically hindered environment around the palladium atom. This steric bulk can influence the regioselectivity and stereoselectivity of catalytic reactions. Furthermore, the electron-donating nature of the alkyl groups in the pivalate ligand can modulate the electronic properties of the palladium center, affecting its reactivity.
One of the key advantages of palladium(II) pivalate over its acetate counterpart is its enhanced solubility in non-polar organic solvents like toluene (B28343) and dichloroethane. This property is particularly beneficial for reactions conducted in such media. Moreover, this compound often exhibits greater stability and is less prone to hydrolysis compared to palladium(II) acetate. In the context of C-H activation, the pivalate anion has been shown to be a crucial component, lowering the energy barrier for C-H bond cleavage and acting as a proton shuttle. rsc.orgresearchgate.net This has led to the development of highly efficient catalytic systems for direct arylation and other C-H functionalization reactions. researchgate.net The pivalate ligand has also been found to suppress undesired side reactions, such as in carbonylative Suzuki reactions where it enhances the efficiency of carbonylation. organic-chemistry.org
Historical Context of this compound in Synthetic Methodologies
While palladium(II) acetate has been a workhorse in catalysis for decades, the specific and advantageous use of this compound is a more recent development. Its rise to prominence is closely linked to the explosion of research in the field of C-H activation and functionalization. Early work in palladium-catalyzed reactions often utilized palladium(II) acetate. However, as chemists sought to tackle more challenging substrates and develop more efficient and selective methods, the unique benefits of the pivalate ligand became apparent.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,2-dimethylpropanoate;palladium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10O2.Pd/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGZTSLSNQZYEV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648008 | |
| Record name | Palladium(2+) bis(2,2-dimethylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106224-36-6 | |
| Record name | Palladium(2+) bis(2,2-dimethylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | palladium(II) pivalate | |
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Synthesis and Derivatization of Palladium Ii Pivalate
Synthetic Routes to Palladium(II) Pivalate (B1233124)
The synthesis of palladium(II) pivalate can be achieved through several chemical pathways. These routes are primarily centered on ligand exchange reactions, which are efficient and widely utilized, though alternative strategies also exist.
Methods Involving Ligand Exchange
The most common and straightforward method for synthesizing this compound is through a ligand exchange reaction starting from palladium(II) acetate (B1210297). This process involves the reaction of palladium(II) acetate with pivalic acid. Typically, the reaction is carried out by refluxing palladium(II) acetate in a solution of pivalic acid under an inert atmosphere to prevent unwanted side reactions. The pivalate groups displace the acetate groups on the palladium center, yielding this compound. The resulting product is then purified, often by recrystallization from an appropriate solvent.
This ligand exchange, or transesterification, is not limited to synthesis. The pivalate ligand on the final product can also be readily exchanged. For instance, reacting this compound with acetic acid can convert it back to high-purity palladium(II) acetate. This reversible exchange highlights the dynamic nature of the carboxylate ligands attached to the palladium core.
Alternative Synthetic Strategies
Beyond the standard ligand exchange from palladium(II) acetate, other strategies for synthesizing this compound have been explored. One such approach involves the direct reaction of a palladium source with pivalic acid under inert conditions. Another method attempts to use palladium sponge as the starting material, reacting it with a mixture of acids. osi.lv However, reproducing this method has proven difficult, with reports of incomplete conversion of the palladium sponge even after extended reaction times. osi.lv Similarly, the use of palladium hydroxide (B78521) has been investigated, but this route can also suffer from incomplete conversion and may require a more laborious work-up process. osi.lv
In some catalytic applications, this compound is generated in situ. For example, in certain cross-coupling reactions, palladium(II) acetate is used as the catalyst precursor in the presence of pivalic acid. researchgate.net The pivalic acid not only facilitates the catalytic cycle but also reacts with the palladium(II) acetate to form the more active this compound species directly in the reaction mixture. researchgate.netacs.org
Preparation of this compound from Palladium Sources
The choice of the initial palladium source is a critical factor in the synthesis of this compound. The most reliable and frequently used precursor is palladium(II) acetate. Its reaction with pivalic acid provides a clean and high-yielding route to the desired product. The importance of the palladium source is underscored by difficulties encountered with other starting materials. osi.lv For instance, attempts to synthesize palladium acetate (a related carboxylate) from palladium sponge have sometimes resulted in incomplete conversion, suggesting that the reactivity and physical form of the palladium source are crucial for a successful synthesis. osi.lv
Below is a table summarizing the common palladium sources for the synthesis of this compound.
Table 1: Synthetic Preparation of this compound from Various Sources| Palladium Source | Reagent(s) | General Conditions | Outcome | Reference |
|---|---|---|---|---|
| Palladium(II) Acetate | Pivalic Acid | Refluxing under an inert atmosphere | Standard and reliable method for high-purity product. | |
| Palladium Sponge | Acetic Acid / Nitric Acid | Reaction in acid mixture | Reported to have issues with incomplete conversion. | osi.lv |
| Palladium Hydroxide | Acetic Acid | Reaction in acid | Can result in incomplete conversion and tedious work-up. | osi.lv |
Derivatization of this compound for Tunable Reactivity
This compound is not only a useful compound in its own right but also serves as a starting point for creating more complex and specialized catalytic systems. Its reactivity can be tuned through ligand modification or by incorporating other metals to form heterobimetallic complexes.
Ligand Modification Strategies
The reactivity of this compound can be significantly altered by the introduction of ancillary ligands. These ligands coordinate to the palladium center and can influence its stability, solubility, and catalytic activity. acs.orgpolyu.edu.hk The bulky pivalate ligands themselves can affect the steric environment of the palladium catalyst, which influences selectivity.
Strategies for modification often involve adding specific types of ligands to a reaction mixture containing this compound or a precursor that forms it in situ.
Phosphine (B1218219) Ligands : The addition of phosphine ligands, such as triphenylphosphine (B44618) or tri(tert-butyl)phosphine (PᵗBu₃), can modify the electronic and steric properties of the palladium center. acs.org In some systems, the interaction with phosphine ligands can lead to the reduction of the Pd(II) center to form catalytically active Pd(I) or Pd(0) species. Novel phenylpyrazole phosphine ligands have also been developed and used in conjunction with palladium sources to create highly effective catalysts for cross-coupling reactions. polyu.edu.hk
Diimine Ligands : Diimine ligands have been used to create highly efficient and stable palladium catalysts for direct C–H arylation reactions. acs.org These ligands can chelate the palladium center, providing increased stability and leading to catalysts with very high turnover numbers. acs.org
4,5-Diazafluoren-9-one (B35911) (DAF) : DAF is a bipyridine-type ligand that has shown unique activity in palladium-catalyzed aerobic oxidation reactions. nih.gov Unlike other bidentate ligands that can inhibit reactions, DAF can coordinate in multiple ways (monodentate, bidentate, or bridging), which is thought to contribute to its beneficial effect on catalysis when used with palladium carboxylates like the pivalate. nih.gov
Table 2: Examples of Ligand Modification of this compound Systems
| Added Ligand Type | Example Ligand | Resulting System/Complex | Application Context | Reference |
|---|---|---|---|---|
| Phosphine | Tri(tert-butyl)phosphine (PᵗBu₃) | {Pd(μ-Br)(PᵗBu₃)}₂ | Formation of active Pd(I) dimer for cross-coupling. | |
| Diimine | (1E,2E)-N¹,N²-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine | Diimine-ligated Pd complex | High-efficiency direct C–H arylation of arenes. | acs.org |
| Phenylpyrazole Phosphine | PP-Phos | Pd(OAc)₂ / PP-Phos catalyst system | Cross-coupling of alkenyl pivalates. | polyu.edu.hk |
| Bipyridine-type | 4,5-Diazafluoren-9-one (DAF) | DAF/Pd(OPiv)₂ complexes | Aerobic oxidation reactions. | nih.gov |
Formation of Heterobimetallic Pivalate Complexes
A sophisticated derivatization strategy involves reacting this compound or its acetate precursor with other metal carboxylates to form heterobimetallic complexes. researchgate.netresearchgate.net In these structures, two different metal centers are often held together by bridging carboxylate ligands.
A common synthetic route involves the substitution of acetate bridges in a pre-formed heterometallic acetate complex with pivalate bridges by reacting it with pivalic acid. researchgate.netresearchgate.net This ligand exchange has been shown to be possible even when other ligands are coordinated to the second metal atom. researchgate.net
Palladium-Manganese (Pd-Mn) Complexes : The reaction of a [Pd(OOCMe)₄Mn] complex with pivalic acid can lead to the complete replacement of acetate bridges with pivalate ones, forming a heterobimetallic pivalate cocrystallizate. researchgate.net
Palladium-Cerium (Pd-Ce) Complexes : A reaction between palladium(II) acetate and cerium(III) acetate in acetic acid, followed by treatment with excess pivalic acid, yields the heterobimetallic complex Pd(μ-OOCBuᵗ)₄Ce(OOCBuᵗ)(HOOCBuᵗ)₃. researchgate.net
Palladium-Nickel (Pd-Ni) and Palladium-Zinc (Pd-Zn) Complexes : Heterometallic "lantern" type complexes have been synthesized featuring Pd-Ni and Pd-Zn cores with bridging pivalate groups. colab.wsresearchgate.net
Table 3: Examples of Heterobimetallic Palladium Pivalate Complexes
| Second Metal (M) | Example Complex Formula | Structural Feature | Reference |
|---|---|---|---|
| Manganese (Mn) | [Pd(Piv)₄Mn(phen)]·C₆H₆ | Pivalate bridges connect Pd and Mn centers. | researchgate.net |
| Cerium (Ce) | Pd(μ-OOCBuᵗ)₄Ce(OOCBuᵗ)(HOOCBuᵗ)₃ | Bis-paddlewheel structure with pivalate bridges. | researchgate.net |
| Nickel (Ni) | Pd(μ-OOCCMe₃)₄Ni(α-Pic) | "Lantern" structure with a Pd–Ni bond. | colab.wsresearchgate.net |
| Zinc (Zn) | Pd(μ-OOCCMe₃)₄Zn(α-Pic) | "Lantern" structure analogous to the Ni complex. | colab.ws |
Palladium(II)–Rare-Earth Metal(III) Pivalate Complexes
The synthesis of heterobimetallic complexes featuring palladium(II) and rare-earth metals(III) often involves the substitution of acetate ligands with pivalate ligands. A key method involves reacting tris(acetate)palladium(II), Pd₃(μ-OOCMe)₆, with acetates of rare-earth metals (Ln). This initially forms bis-paddlewheel heterobimetallic acetate-bridged complexes, such as [Pd(μ-OOCMe)₄Ln(OH₂) (μ,η²-OOCMe)]₂·2HOOCMe, where Ln can be Nd, Sm, Eu, Yb, and Tm. researchgate.net
These tetraacetate-bridged complexes can be readily converted into tetrapivalate-bridged analogues by reacting them with a stoichiometric amount of pivalic acid. researchgate.net This transformation results in mono-paddlewheel complexes with a [Pd(μ-OOCR)₄Ln] paddlewheel structure, as confirmed by X-ray crystallography. researchgate.net
Another documented synthesis route involves the reaction between palladium(II) acetate and aqueous cerium(III) acetate in acetic acid. Subsequent boiling in benzene (B151609) with an excess of pivalic acid yields the complex Pd(μ-OOCBut)₄Ce(OOCBut)(HOOCBut)₃. researchgate.net Further thermolysis of this complex in dibenzyl ether at 190°C leads to the formation of a tetranuclear complex, [Pd(μ-OOCBut)₄Ce(HOOCBut)]₂(μ-OOCBut)(μ-OH₂), whose structure was also established by X-ray diffraction. researchgate.net
| Complex | Precursors | Synthetic Method | Structural Features |
| [Pd(μ-OOCR)₄Ln] (R=CMe₃; Ln=Nd, Sm, Eu, Yb, Tm) | [Pd(μ-OOCMe)₄Ln(OH₂)(μ,η²-OOCMe)]₂, Pivalic Acid | Ligand exchange from acetate-bridged complex. researchgate.net | Mono-paddlewheel structure. researchgate.net |
| Pd(μ-OOCBut)₄Ce(OOCBut)(HOOCBut)₃ | Palladium(II) acetate, Cerium(III) acetate, Pivalic Acid | Reaction in acetic acid, followed by boiling in benzene with excess pivalic acid. researchgate.net | Established by X-ray diffraction. researchgate.net |
| [Pd(μ-OOCBut)₄Ce(HOOCBut)]₂(μ-OOCBut)(μ-OH₂) | Pd(μ-OOCBut)₄Ce(OOCBut)(HOOCBut)₃ | Liquid-phase thermolysis in dibenzyl ether (190°C). researchgate.net | Tetranuclear complex. researchgate.net |
Palladium–Manganese Pivalate Systems
A number of bimetallic acetate and pivalate complexes of the palladium–manganese system have been synthesized and structurally characterized. researchgate.netmedjrf.com A common synthetic strategy is the substitution of acetate bridges with pivalate bridges in pre-formed heterometallic Pd-Mn acetate complexes. researchgate.netmedjrf.com
For instance, the starting complex [Pd(OOCMe)₄Mn] can be converted to pivalate analogues. researchgate.netmedjrf.com It has been demonstrated that a complete replacement of all acetate bridges with pivalate bridges is achievable. researchgate.netmedjrf.com When the complex [Pd(OOCMe)₄Mn(phen)] (where phen is 1,10-phenanthroline) is treated with pivalic acid, it yields [Pd(Piv)₄Mn(phen)]·C₆H₆. researchgate.net Similarly, the reaction of [Pd(OOCMe)₄Mn] with pivalic acid results in the heterometallic pivalate cocrystallizate [Pd(Piv)₄Mn 2HPiv]. researchgate.netmedjrf.com This pivalate complex can further react with 5-nitro-1,10-phenanthroline (B1664666) to form the complex [Pd(Piv)₄Mn(nphen)]. researchgate.netmedjrf.com
| Complex | Precursors | Synthetic Method | Crystallographic Data |
| [Pd(Piv)₄Mn(phen)]·C₆H₆ | [Pd(OOCMe)₄Mn(phen)], Pivalic Acid | Substitution of acetate bridges for pivalate bridges. researchgate.net | CCDC No. 2217717. researchgate.net |
| [Pd(Piv)₄Mn 2HPiv] | [Pd(OOCMe)₄Mn], Pivalic Acid | Substitution of acetate bridges for pivalate bridges. researchgate.netmedjrf.com | CCDC No. 2217718. researchgate.netmedjrf.com |
| [Pd(Piv)₄Mn(nphen)] | [Pd(Piv)₄Mn 2HPiv], 5-nitro-1,10-phenanthroline | Reaction with N-donor ligand. researchgate.netmedjrf.com | CCDC No. 2217719. researchgate.netmedjrf.com |
Palladium–Nickel Pivalate Complexes
Heterometallic palladium-nickel complexes with pivalate bridges have also been synthesized and structurally characterized. researcher.life One method involves the reaction of (α-Pic)₂Pd(OOCCMe₃)₂ with polymeric nickel bispivalate, which affords the complex Pd(μ-OOCCMe₃)₄Ni(α-Pic). researcher.life This complex features a heterometallic palladium-nickel lantern structure where the nickel atom has an axial α-picoline ligand, and a short Pd–Ni bond of 2.4976(3) Å is formed. researcher.life
Another synthetic route starts from the heterometallic acetate complex [PdNi(OOCMe)₄]. This precursor is used to synthesize the new bimetallic pivalate complex [PdNi(OOCtBu)₄(HOOCtBu)]. rjeid.com This pivalate complex can then be used as a starting reagent for further complexation reactions. For example, its reaction with 2-phenylpyridine (B120327) (2-phpy) at room temperature under mild conditions yields the cyclometallated binuclear pivalate palladium complex [(OOCtBu)Pd(2‑phpy)]₂. rjeid.com All these compounds were isolated in crystalline form and characterized by single-crystal X-ray diffraction analysis. rjeid.com
| Complex | Precursors | Synthetic Method | Structural Features / CCDC No. |
| Pd(μ-OOCCMe₃)₄Ni(α-Pic) | (α-Pic)₂Pd(OOCCMe₃)₂, Polymeric Nickel Bispivalate | Reaction of palladium pivalate monomer with nickel polymer. researcher.life | Heterometallic lantern structure; Pd–Ni bond length: 2.4976(3) Å. researcher.life |
| [PdNi(OOCtBu)₄(HOOCtBu)] | [PdNi(OOCMe)₄], Pivalic Acid | Ligand exchange from acetate precursor. rjeid.com | CCDC No. 2256606. rjeid.com |
| [(OOCtBu)Pd(2‑phpy)]₂ | [PdNi(OOCtBu)₄(HOOCtBu)], 2-phenylpyridine | Reaction of the pivalate complex with 2-phenylpyridine. rjeid.com | CCDC No. 2247943. rjeid.com |
Mechanistic Investigations of Palladium Ii Pivalate in Catalysis
Reductive Activation Pathways of Palladium(II) Pivalate (B1233124) Pre-catalysts
The activation of the Pd(II) pre-catalyst to a catalytically active lower oxidation state, typically Pd(0) or Pd(I), is a critical initiation step in many cross-coupling reactions. acs.orgnih.gov The pivalate ligand itself can play a direct role in this reduction, showcasing a complexity that goes beyond its function as a simple spectator ligand.
Decarboxylation of Pivalate as a Reductant for Palladium(II) to Palladium(0)
While often considered a simple base or a component of the Concerted Metalation Deprotonation (CMD) pathway, the pivalate anion can also function as an internal reductant for the Pd(II) center. rsc.org Through a combination of computational and experimental studies, it has been demonstrated that pivalate can undergo decarboxylation, a process that facilitates the reduction of Pd(II) to the catalytically active Pd(0). rsc.org This reductive activation pathway offers an alternative explanation for the superior performance of pivalic acid as an additive in certain palladium-catalyzed direct C–H arylation reactions, where it was previously assumed to act only as a proton shuttle or base. rsc.org
In this mechanism, an intermediate palladium species is proposed to form prior to the decarboxylation event. rsc.org This process highlights the non-innocent role of the carboxylate ligand, which actively participates in modulating the oxidation state of the metal center, thereby initiating the catalytic cycle.
Role of Pivalic Acid in Palladium(II) Reoxidation
In many catalytic cycles, particularly those involving oxidative C–C bond formation, the regeneration of the active Pd(II) catalyst from the Pd(0) state is essential for catalytic turnover. Pivalic acid has been identified as a key reagent in facilitating this reoxidation step, especially in reactions utilizing air or molecular oxygen as the terminal oxidant. researchgate.netnih.govrsc.org
Mechanistic studies have proposed that the reoxidation can occur via the oxidative addition of pivalic acid to a Pd(0) complex. researchgate.net This step forms a hydrido-palladium(II) complex, which can then participate in subsequent steps to regenerate the Pd(II) catalyst and complete the catalytic cycle. researchgate.net The use of pivalic acid as a solvent or co-solvent has been shown to lead to greater reproducibility and higher yields in intramolecular oxidative biaryl synthesis, underscoring its importance in the catalyst regeneration phase. researchgate.netnih.gov In some systems, the reoxidation of the reduced palladium species by dioxygen is believed to regenerate the active Pd(II) catalyst, thus closing the loop. rsc.org
Formation and Reactivity of Palladium(0) Species
The reduction of Pd(II) intermediates to Pd(0) is a fundamental elementary step in a vast number of palladium-catalyzed reactions, including cross-coupling and C–H activation. acs.orgnih.gov The Pd(0) species generated from the reduction of Pd(II) pivalate is the true catalytically active species in many cycles, such as the Pd(0/II) monometallic mechanism proposed for C–H arylation reactions. rsc.org
Once formed, the Pd(0) species, often stabilized by ligands present in the reaction mixture, initiates the primary productive cycle, typically by undergoing oxidative addition with a substrate like an aryl halide. rsc.org The efficiency and structure of the resulting Pd(0) catalyst can be influenced by the specific pathway of its formation from the Pd(II) precursor. researchgate.net In some direct arylation reactions, the active [Pd(0)L] species is formed from the Pd(II) complex through reduction by other components in the mixture, such as an aryl boronic acid. researchgate.net
Understanding Palladium(II) to Palladium(I) Reduction Mechanisms
Beyond the common Pd(II) to Pd(0) reduction, an alternative pathway involving the formation of highly active dinuclear Palladium(I) species has been identified. acs.orgnih.gov This unusual reduction mechanism is particularly relevant when using powerful, bulky phosphine (B1218219) ligands such as tri-tert-butylphosphine (B79228) (PᵗBu₃). acs.orgnih.gov Instead of generating a mononuclear Pd(0) complex, the reduction of a Pd(II) precursor in the presence of such ligands can lead to a stable Pd(I) bromide dimer, {Pd(μ-Br)(PᵗBu₃)}₂. acs.org
The formation of this Pd(I) dimer versus a Pd(0) complex is highly dependent on several factors:
Stoichiometry: The ratio of the palladium precursor to the phosphine ligand is critical. acs.orgnih.gov
Order of Reagent Addition: The sequence in which the reagents are mixed can dictate the final palladium species formed. acs.orgnih.gov
Nature of the Palladium Precursor: The choice of the initial Pd(II) salt influences the reduction outcome. acs.orgnih.gov
Choice of Phosphine Ligand: The steric and electronic properties of the phosphine ligand are determinant. acs.orgnih.gov
Experimental and computational studies have revealed that these pre-formed and isolated Pd(I) dimers can exhibit superior catalytic activity in cross-coupling reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling compared to catalysts generated in situ. acs.orgnih.gov This improved performance is attributed to the well-defined nature of the active species, avoiding the formation of potential side products that can inhibit catalysis. acs.org
Role of Pivalate in C–H Activation Processes
The pivalate ligand is not merely a counterion or an internal reductant; it plays a central, active role in the key C–H bond-breaking event of many catalytic reactions. Its function as a proton acceptor is integral to one of the most widely accepted mechanisms for C–H activation.
Pivalate as a Proton Shuttle in Concerted Metalation Deprotonation (CMD)
The Concerted Metalation Deprotonation (CMD) mechanism is a favored pathway for C–H bond activation, particularly for high-valent, late transition metals like Pd(II). wikipedia.org In this pathway, the cleavage of the C–H bond and the formation of the new carbon-metal bond occur in a single, concerted transition state, avoiding high-energy intermediates. wikipedia.org
The pivalate anion, or pivalic acid in conjunction with a stoichiometric base, is a key component of the CMD mechanism. researchgate.netresearchgate.net It acts as an internal base or "proton shuttle," abstracting the proton from the C–H bond of the substrate. researchgate.netresearchgate.net Simultaneously, the palladium(II) center coordinates to the carbon atom, weakening the C–H bond. This cooperative action significantly lowers the energy barrier for C–H cleavage. researchgate.net
The process can be visualized as a six-membered transition state involving the Pd center, the pivalate ligand, and the C-H bond of the substrate. acs.org This mechanism has been supported by extensive experimental and computational evidence in various reactions, including the direct arylation of unactivated arenes like benzene (B151609). researchgate.netresearchgate.netacs.org The requirement for a carboxylate, such as pivalate, is often considered a strong indicator that a C–H activation reaction proceeds via a CMD pathway. wikipedia.org In some catalytic systems, the pivalate ligand is directly installed on the palladium center through the oxidative addition of an enol pivalate, which then enables the subsequent CMD step without the need for external additives. researchgate.net
Data Tables
Table 1: Effect of Pivalic Acid in Direct Arylation of Benzene Data derived from studies on palladium-catalyzed direct arylation.
| Aryl Bromide Coupling Partner | Additive | Yield (%) |
| 4-Bromotoluene | None | <5% |
| 4-Bromotoluene | Pivalic Acid | 68% |
| 4-Iodobenzotrifluoride | Pivalic Acid | No Product |
| 4-Iodopyridine | Pivalic Acid | No Product |
| This table illustrates the critical role of pivalic acid (PivOH) in enabling the direct arylation of benzene with certain coupling partners, as well as its limitations. The data is based on findings reported in the literature. researchgate.net |
Table 2: Factors Influencing Pd(II) to Pd(I) Reduction A summary of key factors determining the outcome of Pd(II) reduction.
| Factor | Influence on {Pd(μ-Br)(PᵗBu₃)}₂ Formation |
| Pd:Ligand Stoichiometry | A specific ratio is required to favor the Pd(I) dimer over Pd(0) species. acs.orgnih.gov |
| Reagent Addition Order | Can determine the formation of crucial intermediates or side products. acs.orgnih.gov |
| Palladium Precursor | The nature of the starting Pd(II) salt affects the reduction pathway. acs.orgnih.gov |
| Phosphine Ligand | Bulky, electron-rich ligands like PᵗBu₃ are essential for this pathway. acs.orgnih.gov |
| This table highlights the sensitive parameters that govern the selective formation of the catalytically potent Pd(I) dimer. acs.orgnih.gov |
Influence of Bulky Carboxylate Groups on C–H Activation
The steric bulk of the carboxylate ligand in palladium(II) pilarate plays a crucial role in C–H activation reactions. Research has shown that bulkier carboxylate groups can accelerate the rate-determining C–H bond activation step in the catalytic cycle. researchgate.net This is attributed to the steric pressure exerted by the bulky ligands, which promotes the formation of the transition state for C–H cleavage.
For instance, a study demonstrated that a bulky carboxylic acid with three cyclohexylmethyl substituents at the alpha-position served as an efficient ligand source in palladium-catalyzed intramolecular C(sp²)–H and C(sp³)–H bond arylation reactions. researchgate.net The reactions proceeded smoothly under mild conditions, even at room temperature, highlighting the beneficial effect of the sterically demanding carboxylate ligand. researchgate.net
In a palladium-pivalic acid cocatalyst system developed for direct arylation, experimental and computational evidence indicated that the pivalate anion is a key component in the C-H bond breaking event. researchgate.net It was found to lower the energy of C-H bond cleavage and act as a catalytic proton shuttle from the arene to the stoichiometric base. researchgate.net
Site-Selectivity Control in C–H Arylation Reactions
Controlling the site-selectivity in C–H arylation reactions is a significant challenge in organic synthesis. Palladium(II) pivalate has been instrumental in developing strategies to achieve this control. The site-selectivity is influenced by a combination of factors, including the electronic properties of the arene substrate, the steric environment of the C–H bonds, and the nature of the palladium catalyst.
Comprehensive investigations into the Pd-catalyzed direct C–H arylation of simple arenes have revealed counterintuitive selectivity trends. rsc.org For instance, electron-rich arenes tend to undergo meta-arylation, while electron-deficient arenes bearing small substituents like fluoro or cyano groups exhibit high ortho-selectivity. rsc.org Conversely, electron-deficient arenes with bulky electron-withdrawing groups favor the meta-product. rsc.org
Mechanistic studies suggest that the C–H activation step often proceeds via a concerted metalation-deprotonation (CMD) pathway, where the pivalate ligand acts as an internal base. rsc.orgnih.gov While the C–H activation step can be reversible, the subsequent transmetalation step is often the selectivity-determining step. rsc.org The reversibility of the C–H activation was supported by deuterium (B1214612) incorporation experiments, which showed H/D scrambling. rsc.org
The following table summarizes the site-selectivity observed in the palladium-catalyzed C–H arylation of various arenes:
| Arene Type | Substituent | Major Product | Reference |
| Electron-rich | e.g., 3,5-dimethylphenyl | meta-arylation | rsc.org |
| Electron-deficient | Fluoro, Cyano | ortho-arylation | rsc.org |
| Electron-deficient | Bulky electron-withdrawing | meta-arylation | rsc.org |
These findings highlight the complex interplay of steric and electronic factors in directing the regioselectivity of C–H arylation reactions catalyzed by this compound.
Catalytic Cycles Involving this compound
This compound is a versatile catalyst that can operate through several distinct catalytic cycles to facilitate a variety of chemical transformations. The specific mechanism is often dependent on the reaction conditions, substrates, and ligands employed.
Monometallic Palladium(0/II) Mechanisms
A common catalytic cycle involving this compound is the monometallic Pd(0)/Pd(II) pathway. acs.org This cycle is often proposed for C–H arylation reactions. acs.org The key steps in this mechanism are:
Oxidative Addition: A Pd(0) species undergoes oxidative addition to an aryl halide (Ar-X) to form a Pd(II)-aryl intermediate. acs.org
Ligand Exchange: The halide ligand on the Pd(II) complex is exchanged for a pivalate anion. acs.org
Concerted Metalation-Deprotonation (CMD): The Pd(II)-pivalate complex then facilitates the cleavage of a C–H bond of the arene substrate (Ar'-H) through a CMD process, generating a Pd(II)-diaryl intermediate. acs.org
Reductive Elimination: This intermediate undergoes reductive elimination to form the biaryl product (Ar-Ar') and regenerate the Pd(0) catalyst. acs.org
The pivalate ligand is crucial in this cycle, as it participates directly in the C–H activation step. acs.org
Cooperative Bimetallic Mechanisms
In some C–H activation reactions, a cooperative bimetallic mechanism involving two palladium centers is operative. rsc.orgacs.org This pathway has been proposed to be more favorable than the monometallic route in certain systems, particularly in the absence of strongly coordinating ligands. rsc.orgrsc.org
The key features of a cooperative bimetallic mechanism are:
One palladium species, often a Pd(II)-pivalate complex, is responsible for the C–H activation of the arene. rsc.org
A second palladium species, typically a Pd(0) complex, undergoes oxidative addition with the aryl halide. rsc.org
A transmetalation event occurs between the two palladium intermediates, leading to the formation of a diaryl-palladium(II) complex. rsc.org
This complex then undergoes reductive elimination to yield the biaryl product and regenerate the active palladium species. rsc.org
Mechanistic studies, including kinetic measurements and stoichiometric experiments, have provided evidence for this bimetallic pathway. rsc.orgacs.org For instance, the addition of a second palladium source to a stoichiometric reaction has been shown to significantly enhance the reaction rate, which would not be expected in a monometallic mechanism. acs.org
Palladium(II)/Palladium(IV) Catalytic Cycles
This compound can also participate in catalytic cycles involving a Pd(II)/Pd(IV) redox couple, particularly in reactions involving strong oxidants. nih.govvander-lingen.nl This pathway is often invoked for C–H functionalization reactions where a C-C or C-heteroatom bond is formed.
A generalized Pd(II)/Pd(IV) catalytic cycle involves:
C–H Activation: A Pd(II) catalyst activates a C–H bond of the substrate.
Oxidation: The resulting Pd(II) intermediate is oxidized to a Pd(IV) species by an external oxidant. vander-lingen.nl
Reductive Elimination: The Pd(IV) complex undergoes reductive elimination to form the desired product and regenerate the Pd(II) catalyst. vander-lingen.nl
The involvement of Pd(IV) intermediates has been supported by both experimental and computational studies. nih.govvander-lingen.nl For example, in some arylation reactions, a Pd(II)/Pd(IV) cycle is considered a plausible alternative to the more common Pd(0)/Pd(II) pathway, especially when hypervalent iodine reagents are used as oxidants. nih.gov The ability of palladium to access the +4 oxidation state allows for transformations that are not readily achievable through a Pd(0)/Pd(II) cycle.
Kinetic and Computational Studies
Kinetic and computational studies have been invaluable in elucidating the intricate mechanisms of this compound-catalyzed reactions. These investigations have provided detailed insights into the roles of various reaction components and the nature of the key intermediates and transition states.
Kinetic studies, such as reaction rate order determinations, have helped to identify the rate-determining step of the catalytic cycle. rsc.org For example, in the Pd-catalyzed C–H arylation of simple arenes, a first-order dependence on the palladium concentration and a zero-order dependence on the aryl bromide concentration were observed, suggesting that the C–H activation step is involved in the rate-determining part of the reaction. rsc.org
Computational studies, often using density functional theory (DFT), have complemented experimental findings by providing detailed energetic profiles of the reaction pathways. scispace.com These studies have confirmed the beneficial role of bulky carboxylates like pivalate in lowering the activation energy for C–H cleavage. scispace.com For instance, computational work generalized the concerted metalation-deprotonation (CMD) concept, showing it to be operative even for electron-rich arenes, and accurately predicted reactivity trends and regioselectivities. scispace.com
Furthermore, combined experimental and computational investigations have been used to compare the reactivity and mechanism of different catalytic systems. acs.org For example, a study comparing palladium and rhodium catalysts for arene alkenylation revealed that the palladium-catalyzed reaction has a higher propensity for olefin functionalization, while the rhodium catalyst is more selective for arene/olefin coupling. acs.org These differences were attributed to the nature of the C–H activation step, with the palladium-catalyzed reaction exhibiting more electrophilic aromatic substitution character. acs.org
The following table presents a summary of key findings from kinetic and computational studies on this compound catalysis:
| Study Type | Key Finding | Implication | Reference |
| Kinetic Analysis | First-order dependence on [Pd], zero-order on [ArBr] | C–H activation is part of the rate-determining step | rsc.org |
| Computational (DFT) | Pivalate lowers C–H activation energy barrier | Explains enhanced reactivity with bulky carboxylates | scispace.com |
| Combined Experimental & Computational | Pd catalysis shows electrophilic aromatic substitution character in arene alkenylation | Explains selectivity differences between Pd and Rh catalysts | acs.org |
These studies underscore the power of a combined experimental and theoretical approach to unraveling the complex mechanisms of transition metal-catalyzed reactions.
Density Functional Theory (DFT) Calculations in Mechanistic Elucidation
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions catalyzed by this compound. sioc-journal.cn By modeling the energies of potential intermediates and transition states, researchers can map out entire catalytic cycles, rationalize experimental observations, and predict reaction outcomes. sioc-journal.cnnih.gov
A central theme in the study of this compound catalysis is the concerted metalation-deprotonation (CMD) mechanism for C–H bond activation. nih.govresearchgate.net In this process, the pivalate ligand plays a crucial, bifunctional role. DFT calculations have shown that the pivalate anion, coordinated to the palladium center, acts as an internal base, abstracting a proton from the substrate's C–H bond. researchgate.netacs.org This cooperative action significantly lowers the activation energy barrier for C–H cleavage compared to other potential pathways. researchgate.net
Computational studies have been instrumental in settling debates over competing mechanistic pathways. For instance, in palladium-catalyzed C–H arylation reactions, both a monometallic Pd(0/II) cycle and a cooperative bimetallic mechanism were initially proposed. rsc.org DFT calculations, combined with kinetic experiments, revealed that a cooperative bimetallic mechanism, involving two distinct palladium species, is often the lower energy pathway. rsc.org In this model, one palladium center undergoes oxidative addition with the aryl halide, while a second palladium(II)-pivalate species facilitates the rate-limiting C–H bond cleavage of the arene. rsc.org Transmetalation between these two palladium complexes then leads to the final product. rsc.org
DFT has also been used to explore the role of additives. In the palladium-catalyzed synthesis of isoxazolone, DFT (M06) computations showed that pivalic acid facilitates proton transfer during the CMD step, while a ZnCl₂ additive stabilizes the transition state through a hetero-bimetallic Pd-Zn species, thereby lowering the activation barrier for C–H activation. rsc.org
Furthermore, DFT calculations have shed light on the formation of complex, multi-metallic active species. In the oxidative coupling of ethylene (B1197577) and benzene, calculations identified a cyclic heterotrinuclear complex, PdCu₂(μ-OPiv)₆, as the likely active catalyst when a copper(II) pivalate co-oxidant is used in excess. nsf.govacs.org The calculations demonstrated that the inclusion of copper atoms into the palladium carboxylate trimer significantly reduces the energy barrier for the C-H activation of benzene. nsf.gov
Table 1: Selected DFT-Calculated Energy Barriers in Palladium Pivalate-Catalyzed Reactions
| Reaction | Key Mechanistic Step | System/Method | Calculated Activation Barrier (kcal/mol) | Reference |
| Benzene & Ethylene Coupling | Benzene C–H Activation (CMD) | PdCu₂(μ-OAc)₆ | 33.2 | nsf.gov |
| Benzene & Ethylene Coupling | Benzene C–H Activation (CMD) | [Pd(μ-OAc)₂]₃ | 38.3 | nsf.gov |
| C(sp³)–H Arylation | C–H Activation (CMD) | Pd(NHC)/Pivalate | 23.9 | acs.org |
| C(sp²)–H Activation | Wheland Intermediate Formation | [Pd(OAc)₂(Ph)(PMe₃)]⁺ | 21.4 | mdpi.com |
This table presents a selection of DFT-calculated energy barriers to illustrate the application of computational chemistry in understanding reaction feasibility and rate-limiting steps. The specific functional and basis set used can be found in the cited literature.
In Situ Spectroscopic Studies (e.g., NMR) for Intermediate Identification
While DFT provides a theoretical framework, in situ spectroscopic techniques offer direct experimental evidence of key intermediates, providing a crucial link between computation and reality. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has been invaluable for identifying catalyst resting states and other transient species within the catalytic cycle. researchgate.net
In several studies of palladium-catalyzed C–H functionalization, the major species observed by in situ NMR under catalytic conditions is a palladium(II) complex containing a pivalate ligand. chemrxiv.orgresearchgate.net For example, in the direct C–H alkenylation of heterocycles with enol pivalates, in situ ³¹P NMR spectroscopy identified the (Cy₃P)₂Pd(alkenyl)(OPiv) complex as the catalyst resting state. researchgate.netresearchgate.net This observation is highly significant because it implies that the steps leading up to this intermediate, including the oxidative addition of the enol pivalate's C–O bond to a Pd(0) species, are relatively fast and reversible. researchgate.netresearchgate.net The accumulation of this Pd(II) pivalate species points to the subsequent C–H activation step as the turnover-limiting (rate-determining) step of the entire catalytic cycle. chemrxiv.orgresearchgate.net
In situ ¹H NMR has also been used to monitor the formation of the active catalyst during an induction period. In the oxidative coupling of benzene and ethylene catalyzed by Pd(OAc)₂ with an excess of Cu(OPiv)₂, ¹H NMR studies indicated that the palladium(II) acetate (B1210297) precursor is converted into a different species before catalysis commences. nsf.gov The spectroscopic data were consistent with the formation of the heterotrinuclear complex, cyclic-PdCu₂(η²-C₂H₄)₃(μ-OPiv)₆, which DFT calculations had independently proposed as the active catalyst. nsf.govacs.org
The complexity of palladium pivalate systems in solution has also been probed by NMR. Titration studies following the interaction of 4,5-diazafluoren-9-one (B35911) (DAF) with palladium(II) carboxylates (including pivalate) by ¹H and ¹⁵N NMR spectroscopy revealed a complex equilibrium involving multiple monomeric and dimeric Pd(II) species with different ligand coordination modes. nih.gov These studies highlight the dynamic nature of the catalyst system and the importance of understanding speciation under reaction conditions. nih.gov
Table 2: Key Palladium Intermediates Identified by In Situ NMR
| Reaction Type | Spectroscopic Method | Observed Intermediate/Resting State | Mechanistic Implication | Reference |
| C–H Alkenylation with Enol Pivalates | ³¹P NMR | (Cy₃P)₂Pd(alkenyl)(OPiv) | C–H activation is the turnover-limiting step. | researchgate.netresearchgate.net |
| Benzene & Ethylene Coupling | ¹H NMR | cyclic-PdCu₂(η²-C₂H₄)₃(μ-OPiv)₆ | Formation of a heterotrimetallic active catalyst during the induction period. | nsf.gov |
| Ligand-Pd(II) Equilibria | ¹H and ¹⁵N NMR | Multiple monomeric and dimeric Pd(II)-DAF-pivalate complexes | Catalyst solution contains a complex mixture of equilibrating species. | nih.gov |
Structure Activity Relationships in Palladium Ii Pivalate Catalysis
Influence of Pivalate (B1233124) Ligand Sterics and Electronics on Catalytic Performance
The pivalate ligand, or trimethylacetate, is distinguished by its bulky tert-butyl group, which imparts unique steric and electronic properties to the palladium center. This steric hindrance is a critical factor that can influence the selectivity and efficiency of catalytic reactions. The bulkiness of the pivalate ligand can control the access of substrates to the metal center, thereby directing the regioselectivity of a reaction.
Comparison with Other Carboxylate Ligands (e.g., Acetate)
When compared to other common palladium(II) carboxylates, particularly palladium(II) acetate (B1210297), significant differences in catalytic behavior emerge. While both can catalyze similar reactions, the choice of carboxylate can have a profound impact on reaction rates and catalyst stability. rsc.org
Conversely, palladium(II) pivalate often demonstrates enhanced stability and better solubility in non-polar solvents compared to palladium(II) acetate, which is more polar and can be prone to aggregation. The pivalate ligand can also be beneficial in reactions where a bulky carboxylate is advantageous for "through-space" migration of the palladium center. nih.gov Furthermore, high-purity palladium(II) acetate can be synthesized from this compound through ligand exchange, a method that avoids common impurities found in commercially produced palladium(II) acetate. osi.lv
Table 1: Comparison of this compound and Palladium(II) Acetate
| Feature | This compound | Palladium(II) Acetate | Citation(s) |
|---|---|---|---|
| Structure | Contains bulky tert-butyl groups. | Contains smaller methyl groups. | |
| Solubility | Enhanced solubility in non-polar solvents (e.g., toluene). | More soluble in polar solvents (e.g., acetic acid); prone to aggregation in non-polar media. | |
| Catalytic Rate | Slower rates in certain reactions like olefin cyclopropanation. | Significantly higher rates in olefin cyclopropanation. | rsc.orgresearchgate.net |
| Stability | Generally offers high stability. | Prone to contamination with impurities like Pd₃(OAc)₅(NO₂) and polymeric forms. | osi.lv |
| Applications | Used in C-H functionalization, cross-coupling, and as a precursor for high-purity Pd(OAc)₂. | Widely used in cross-coupling, Heck reactions, and as a precursor to other Pd compounds. | osi.lvwikipedia.org |
Impact of Palladium Source Purity and Preparation Method
The purity and preparation method of the palladium source are critical variables that can dramatically affect catalytic activity and reaction reproducibility. Commercially available palladium catalysts, such as palladium acetate, often contain impurities that can alter their performance. osi.lv Two common impurities in palladium acetate are Pd₃(OAc)₅(NO₂) and the insoluble, polymeric [Pd(OAc)₂]n. osi.lv These impurities can lead to inconsistencies in reactivity and selectivity when moving from laboratory-scale experiments to large-scale production. osi.lv
The method of preparation influences not only chemical purity but also the physical properties of the catalyst, such as particle size and distribution, which are crucial for heterogeneous catalysts like palladium on carbon (Pd/C). acs.org Studies have shown that efficient Pd/C catalysts are characterized by small Pd/PdO particle size and a homogeneous distribution on the carbon support. acs.org Similarly, the choice of the initial palladium salt (e.g., Pd(NO₃)₂, PdCl₂) for preparing supported catalysts can lead to significant differences in metal dispersion and the number of active sites, thereby affecting catalytic performance in applications like the oxidation of volatile organic compounds. nih.gov Using this compound as a precursor for other catalysts, such as palladium(II) acetate, can be a strategy to ensure high purity and avoid problematic contaminants. osi.lv
Table 2: Influence of Palladium Source on Catalytic Properties
| Palladium Source/Precursor | Key Characteristics/Impurities | Impact on Catalysis | Citation(s) |
|---|---|---|---|
| Commercial Palladium(II) Acetate | Often contains Pd₃(OAc)₅(NO₂) and polymeric [Pd(OAc)₂]n. | Leads to batch-to-batch irreproducibility; impurities have different catalytic activities. | osi.lvresearchgate.net |
| This compound | Can be synthesized with high purity. | Used to prepare high-purity Pd(OAc)₂ via ligand exchange, ensuring consistency. | osi.lv |
| Palladium Nitrate (for supported catalysts) | Can produce smaller, well-dispersed Pd particles. | Higher metal dispersion leads to more active sites and better catalytic activity. | nih.gov |
| Palladium Chloride (for supported catalysts) | Can lead to larger, aggregated Pd particles and Cl⁻ poisoning. | Lower metal dispersion and potential catalyst poisoning reduce catalytic activity. | nih.gov |
Catalyst Stability and Activation Pathways
This compound is noted for its stability, which is a desirable trait for a catalyst precursor. Its activation into a catalytically active species is a critical step in the catalytic cycle and can proceed through several pathways depending on the reaction conditions and reagents.
A primary activation route involves the reduction of Pd(II) to catalytically active Pd(0) or Pd(I) species. In the presence of certain phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (PᵗBu₃), and a bromide source, this compound is reduced to a dinuclear Pd(I) bromide dimer, {Pd(μ-Br)(PᵗBu₃)}₂. acs.org This Pd(I) species has demonstrated superior catalytic activity in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions compared to Pd(0) catalysts generated in situ. acs.org The formation of this Pd(I) dimer is highly dependent on factors like the palladium precursor, the choice of phosphine ligand, and reagent stoichiometry. acs.org
Another significant activation pathway, particularly in C-H functionalization reactions, does not require a separate reductant. Instead, the catalyst is activated through a tandem C-O oxidative addition/C-H activation sequence. researchgate.net In the direct alkenylation of heterocycles with enol pivalates, a Pd(0) species undergoes oxidative addition into the C-O bond of the enol pivalate to form a key Pd(II) pivalate intermediate. researchgate.net This intermediate then activates a C-H bond via a concerted metalation-deprotonation (CMD) mechanism, with the pivalate ligand playing a crucial role. researchgate.netacs.org In this system, the C-H activation step is often turnover-limiting. researchgate.net
Role of Additives and Solvents
Pivalic acid itself is a common and crucial additive in many reactions catalyzed by this compound. It plays a key role in C-H activation by facilitating a proton relay during the concerted metalation-deprotonation (CMD) step. acs.orgrsc.orgscispace.com In some direct arylation reactions, a source of pivalate is essential for the reaction to proceed. rsc.org
Other additives, such as Lewis acids, can also have a profound effect. For example, in the palladium-catalyzed synthesis of isoxazolone, the addition of zinc chloride (ZnCl₂) was found to stabilize the transition state of the C-H activation step. rsc.org In some cases, a hetero-bimetallic Pd-Zn species is proposed to be involved in the reductive elimination step. rsc.org
The solvent is not merely an inert medium but an active participant in the catalytic cycle. The hydrophobic nature of the pivalate ligand makes this compound highly soluble in non-polar organic solvents. The choice of solvent can significantly impact catalyst speciation, reaction rates, and selectivity. acs.org Solvents like N,N-dimethylacetamide (DMA) can coordinate to the palladium center, stabilizing transition states and reducing the activation barrier for C-H bond activation. rsc.orgresearchgate.net
Ligand Effects on Catalytic Activity and Selectivity
While this compound can be used as a catalyst on its own, its activity and selectivity are often dramatically enhanced by the addition of ancillary ligands. These ligands tune the steric and electronic properties of the palladium center, thereby influencing elementary steps of the catalytic cycle. nih.gov
Bidentate nitrogen-based ligands, such as 4,5-diazafluoren-9-one (B35911) (DAF), have been shown to be uniquely effective in certain Pd-catalyzed aerobic oxidation reactions, whereas other similar ligands like bipyridine can inhibit the reaction. nih.gov The unique coordination modes of DAF are thought to contribute directly to its ligand-acceleration effect. nih.gov The development of novel phosphine ligands has also been a major driving force in advancing palladium catalysis. polyu.edu.hk
Phosphine ligands are among the most important and widely studied ligands in palladium catalysis. Their effect on reactions involving this compound is multifaceted, influencing catalyst activation, stability, and selectivity.
The choice of phosphine ligand can determine the reduction pathway of the Pd(II) precursor. As mentioned, bulky, electron-rich phosphines like PᵗBu₃ can promote the formation of highly active Pd(I) dimers from Pd(II) sources. acs.org This avoids the formation of Pd(0) complexes that might be less active or stable under certain conditions.
In other systems, the phosphine ligand itself can be part of the activation process through oxidation. For instance, studies have shown that bisphosphine ligands can undergo in situ oxidation to form bisphosphine mono-oxides (BPMO). chemrxiv.org The resulting BPMO-Pd complexes are the true active catalysts in some reactions. The hemilabile nature of the phosphine oxide arm of the BPMO ligand is crucial, as it can dissociate to allow a pivalate base to coordinate to the palladium center and facilitate the key C-H activation step. chemrxiv.org
The steric and electronic properties of the phosphine ligand are also critical for reaction outcomes. In a palladium-catalyzed cross-coupling of alkenyl pivalates, a screening of various heterocyclic-based phosphines found that a novel phenylpyrazole-type phosphine ligand (PP-Phos) provided the highest yield, demonstrating the importance of the ligand skeleton and its substituents. polyu.edu.hk
Table 3: Effect of Ligand Variation on Palladium-Catalyzed Cross-Coupling of Alkenyl Pivalates
| Ligand | Ligand Type | Yield (%) | Citation(s) |
|---|---|---|---|
| L7 (Buchwald-type) | Biaryl Phosphine | Unsatisfactory | polyu.edu.hk |
| L9 (CM-Phos) | Heterocyclic Phosphine | Lower than L10 | polyu.edu.hk |
| L10 | Phenylpyrazole-type Phosphine | 71 | polyu.edu.hk |
| L15 (PP-Phos) | Optimized Phenylpyrazole-type Phosphine | 74 | polyu.edu.hk |
Future Directions and Emerging Research Areas
Development of Novel Palladium(II) Pivalate (B1233124) Catalyst Systems
Research is actively pursuing the design of more sophisticated and effective catalyst systems derived from or utilizing palladium(II) pivalate. A primary goal is to move beyond simple palladium salts to structured precatalysts and multicomponent systems that offer superior performance and stability.
Key areas of development include:
Advanced Ligand Design: The development of specialized ligands is a cornerstone of modern catalysis. nih.gov For this compound systems, research is focused on creating ligands that can accelerate key catalytic steps like oxidative addition and reductive elimination. nih.gov This includes the synthesis of novel, easily accessible, and structurally tunable phosphine (B1218219) ligands, such as those based on phenylpyrazole scaffolds, which have proven effective in the cross-coupling of alkenyl pivalates. polyu.edu.hk
Bimetallic and Heterometallic Catalysts: There is growing interest in cooperative catalysis involving palladium and a second metal. For instance, computational and experimental studies have investigated mixed Pd/Cu systems for the oxidative coupling of ethylene (B1197577) and benzene (B151609). nsf.gov In these systems, a proposed cyclic PdCu₂(μ-OPiv)₆ (where OPiv is pivalate) is believed to be the active catalyst, with the copper co-catalyst facilitating the crucial C-H activation step. nsf.gov Similarly, heterometallic paddlewheel complexes involving this compound and rare-earth metals like cerium(III) are being synthesized and studied, opening pathways to new catalytic properties. researchgate.net
Nanoparticle Catalysis: In situ generation of palladium nanoparticles from precursors like this compound is an emerging strategy. sigmaaldrich.cnacs.org These nanoparticle systems have been used for carbonylative Suzuki reactions without the need for added phosphine ligands, with pivalic acid playing a key role in suppressing undesired side reactions. acs.org Green synthesis methods for producing palladium nanoparticles, for example using seaweed extracts, are also being explored to create recyclable and sustainable catalysts for cross-coupling reactions. mdpi.comnih.gov
Table 1: Examples of Emerging this compound-Based Catalyst Systems
| Catalyst System Type | Description | Potential Advantage | Reference |
|---|---|---|---|
| Phenylpyrazole Phosphine Ligands | A palladium catalyst generated from Pd(OAc)₂ and a novel phenylpyrazole phosphine ligand (PP-Phos) used for coupling alkenyl pivalates. | High efficiency for specific cross-coupling reactions under mild conditions due to tunable ligand structure. | polyu.edu.hk |
| Pd/Cu Bimetallic System | A proposed active species, cyclic PdCu₂(μ-OPiv)₆, formed from a palladium precursor and a copper(II) pivalate oxidant. | Lowers the energy barrier for concerted metalation-deprotonation (CMD) in C-H activation reactions. | nsf.gov |
| In Situ Generated Nanoparticles | Palladium nanoparticles generated from a Pd precursor, assisted by pivalic acid, for ligand-free carbonylative Suzuki reactions. | Allows for ligand-free conditions, catalyst recyclability, and high selectivity. | acs.org |
| Pd/Ce Heterometallic Complexes | Synthesis of complexes like Pd(μ-OOCBut)₄Ce(OOCBut)(HOOCBut)₃ from palladium(II) acetate (B1210297) and cerium(III) acetate with pivalic acid. | Creates novel molecular structures with potential for unique catalytic or material properties. | researchgate.net |
Exploration of New Synthetic Applications
This compound is a key component in the ongoing expansion of C-H activation and cross-coupling chemistry, enabling the synthesis of complex molecules from simple, readily available feedstocks.
C-H Activation and Functionalization: A major frontier is the direct functionalization of unactivated C-H bonds. This compound, often in conjunction with pivalic acid, is instrumental in these reactions. nih.govresearchgate.net Research is pushing towards more challenging transformations, such as the tandem C-O/C-H activation for the direct alkenylation of heterocycles with enol pivalates, a process that generates pivalic acid as the sole byproduct. chemrxiv.orgacs.org Other advanced applications include palladium-catalyzed annulations that proceed via sequential C-H activations, allowing for the construction of complex ring systems. acs.org The use of pivalate has been noted as beneficial in reactions involving the activation of sp³ C-H bonds, where its bulky nature may facilitate key steps. nih.gov
Novel Cross-Coupling Reactions: While traditional cross-coupling reactions are well-established, new variations are continually being developed. acs.orgwikipedia.org This includes expanding the scope of coupling partners to include alkenyl pivalates, which are readily prepared from carbonyl compounds and serve as effective electrophiles in reactions with organomagnesium reagents. polyu.edu.hk Furthermore, pivalate-assisted C-H functionalization is being integrated into multi-step sequences, such as the generation of 1-aminodihydroisoquinolines via isocyanide insertion followed by C-H activation. mdpi.com
Synthesis of Complex Molecules: The reliability of this compound-catalyzed reactions has led to their application in the synthesis of natural products and functional materials. For example, intramolecular oxidative C-C bond formation using palladium(II) with pivalic acid as the solvent has been successfully applied to the synthesis of carbazole (B46965) alkaloids like Murrayafoline A. nih.gov
Table 2: Selected New Synthetic Applications Involving this compound
| Reaction Type | Description | Significance | Reference |
|---|---|---|---|
| Tandem C-O/C-H Activation | Base-free direct C-H alkenylation of heterocycles using enol pivalates as the electrophile. | Forms C-C bonds with pivalic acid as the only byproduct, enhancing atom economy. | chemrxiv.orgacs.org |
| Sequential C-H Annulation | Annulation of amides with maleimides via a twofold C(sp³)–H bond activation. | Represents a formal [3+2] cycloaddition to build complex heterocyclic structures. | acs.org |
| Cross-Coupling of Alkenyl Pivalates | Coupling of alkenyl pivalates with Grignard reagents catalyzed by a Pd/PP-Phos system. | Provides a practical route to multi-substituted alkenes from easily accessible starting materials. | polyu.edu.hk |
| Intramolecular Oxidative Biaryl Synthesis | Synthesis of carbazole natural products using pivalic acid as the reaction solvent under air. | Demonstrates higher yields and reproducibility in the synthesis of complex alkaloids. | nih.gov |
Advanced Spectroscopic and Computational Approaches for Mechanistic Insights
A deep understanding of reaction mechanisms is crucial for catalyst design and optimization. Modern spectroscopic and computational tools are being applied to unravel the complex pathways of this compound catalysis.
Computational Studies (DFT): Density Functional Theory (DFT) has become indispensable for mapping out catalytic cycles. researchgate.net Computational studies have provided critical insights into the C-H arylation of arenes, revealing that a cooperative bimetallic mechanism is often favored over a monometallic pathway. rsc.org In this mechanism, a Pd(II)-pivalate species is generated and participates in the rate-limiting C-H bond cleavage via a concerted metalation-deprotonation (CMD) pathway. rsc.org DFT calculations have also been used to model the role of Pd/Cu bimetallic complexes in catalysis, showing how the second metal can lower the activation barrier for the CMD step. nsf.gov
Spectroscopic Analysis: In situ spectroscopic techniques are vital for identifying catalyst resting states and key intermediates. For example, in situ ³¹P NMR spectroscopy has been used to identify a (Cy₃P)₂Pd(alkenyl)(OPiv) species as the major catalyst resting state during the direct C-H alkenylation with enol pivalates, indicating that C-H activation is the turnover-limiting step. acs.org Other studies have used techniques like NMR to probe the formation of palladium hydride complexes and understand how palladium(0) can be reoxidized to palladium(II) by pivalic acid. researchgate.net
Kinetic and Stoichiometric Experiments: These classical methods remain essential for validating proposed mechanisms. Kinetic measurements and stoichiometric experiments have been combined with computational work to build a comprehensive picture of Pd-catalyzed C-H arylation, confirming the necessity of a pivalate source and elucidating the role of different palladium species in the catalytic cycle. rsc.org
Table 3: Mechanistic Investigation Techniques for this compound Catalysis
| Technique | Finding/Application | Reference |
|---|---|---|
| DFT Calculations | Revealed a cooperative bimetallic mechanism in C-H arylation, where a Pd(II)-pivalate species performs the C-H cleavage. | rsc.org |
| In situ ³¹P NMR Spectroscopy | Identified the catalyst resting state in a tandem C-O/C-H activation reaction, showing C-H activation to be turnover-limiting. | acs.org |
| Kinetic Studies | Used to probe the mechanism of aerobic alcohol oxidation, revealing that substrate oxidation is the turnover-limiting step. | researchgate.net |
| Combined Experimental & Computational Studies | Elucidated the role of pivalate as a proton shuttle that lowers the energy of C-H bond cleavage in the direct arylation of benzene. | researchgate.net |
Sustainable and Green Chemistry Aspects of this compound Catalysis
Use of Greener Oxidants: A significant advance is the development of catalytic systems that use molecular oxygen or air as the terminal oxidant, which is environmentally benign and cost-effective. nih.gov this compound has been used in intramolecular oxidative syntheses under an atmosphere of air, avoiding the need for stoichiometric, often metal-based, co-oxidants like Cu(II) or Ag(I) salts. nih.govnih.gov
Catalyst Recycling and Reduced Loading: To address the cost and environmental concerns of precious metals, research is focused on developing recyclable catalyst systems and reducing the required catalyst loading. acs.orgacs.org The use of palladium nanoparticles, which can be recovered and reused over multiple cycles, is a promising strategy. acs.orgmdpi.com Optimizing reaction conditions to function with lower catalyst loadings (e.g., in the ppm range) is another key objective. acs.org
Atom Economy and Ligand-Free Systems: Improving atom economy involves designing reactions where most of the atoms from the reactants are incorporated into the final product. Reactions like the tandem C-O/C-H activation, which produces only pivalic acid as a byproduct, are highly atom-economical. chemrxiv.org The development of ligand-free catalytic systems, where pivalic acid itself assists the reaction, also contributes to greener chemistry by simplifying the reaction setup and purification. sigmaaldrich.cnacs.org The broader use of supported catalysts, such as palladium on carbon (Pd/C), exemplifies a sustainable approach by facilitating catalyst recovery and reuse. samaterials.com
Q & A
Q. How can isotopic labeling (²H, ¹³C) elucidate the mechanism of palladium migration in multi-step catalytic cycles?
- Answer : Deuterium-labeled substrates track Pd migration pathways via GC-MS or NMR isotope effects. For example, ¹³C-labeled pivalate ligands in η³-allyl intermediates confirm transmetalation steps via 2D NMR (HSQC, HMBC) .
Data Integrity and Reporting
Q. What documentation standards are essential for reporting this compound catalytic efficiency?
Q. How should researchers address conflicting reports on the stability of this compound in acidic media?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
